![molecular formula C11H19N5O2 B12364000 1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine](/img/structure/B12364000.png)
1-{3-[(3r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]propyl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(Arg-Pro), also known as cyclo(arginine-proline), is a cyclic dipeptide belonging to the class of diketopiperazines. These compounds are formed by the cyclization of two amino acids, in this case, arginine and proline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(Arg-Pro) can be synthesized through the cyclization of linear peptides containing arginine and proline. The reaction conditions, such as heating time, temperature, and pH, play a crucial role in the formation of this cyclic dipeptide. Typically, the linear peptide is heated under controlled conditions to promote cyclization .
Industrial Production Methods
Industrial production of Cyclo(Arg-Pro) involves the use of biotechnological processes, such as fermentation. Microorganisms like Bacillus cereus have been reported to produce Cyclo(Arg-Pro) through fermentation. The compound is then isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(Arg-Pro) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of Cyclo(Arg-Pro) with modified functional groups. These derivatives can exhibit different bioactive properties and are of interest in scientific research .
Wissenschaftliche Forschungsanwendungen
Cyclo(Arg-Pro) has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide cyclization and diketopiperazine formation.
Medicine: Studied for its antibacterial and antitumor properties.
Industry: Used in the food industry as a flavor component and bioactive compound in fermented foods.
Wirkmechanismus
Cyclo(Arg-Pro) exerts its effects by inhibiting chitinase, an enzyme that plays a crucial role in the cell wall synthesis of fungi and bacteria. By inhibiting this enzyme, Cyclo(Arg-Pro) prevents the growth and morphological changes of these microorganisms. The compound binds to the active site of chitinase, mimicking the structure of the reaction intermediate, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Cyclo(Arg-Pro) is unique among cyclic dipeptides due to its specific bioactive properties. Similar compounds include:
Cyclo(Pro-Pro): Known for its flavor properties in food.
Cyclo(Phe-Pro): Exhibits antifungal activity.
Cyclo(His-Pro): Known for its biological effects, including food intake inhibition.
Cyclo(Arg-Pro) stands out due to its dual antibacterial and antitumor activities, making it a compound of significant interest in both medical and industrial applications .
Eigenschaften
Molekularformel |
C11H19N5O2 |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-[3-[(3R,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
InChI |
InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8+/m1/s1 |
InChI-Schlüssel |
ZRJHYOXNWCMGMW-SFYZADRCSA-N |
Isomerische SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N2C1)CCCN=C(N)N |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


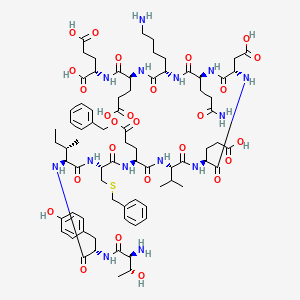
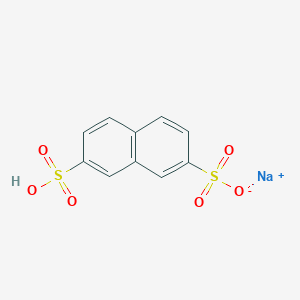
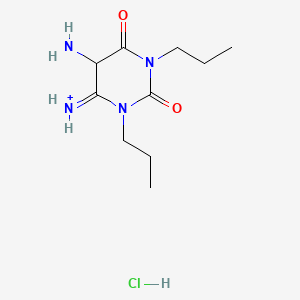
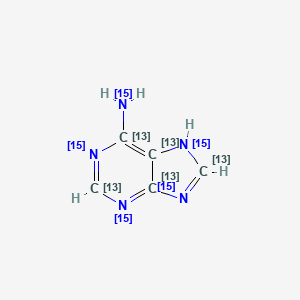
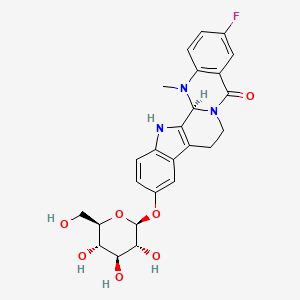
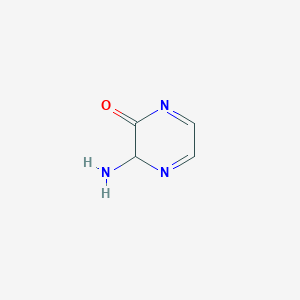
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
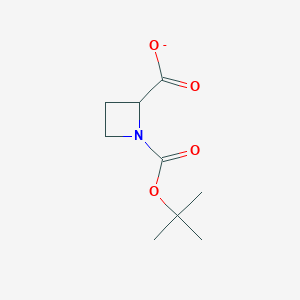
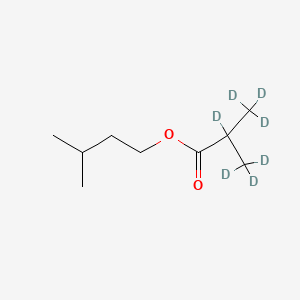
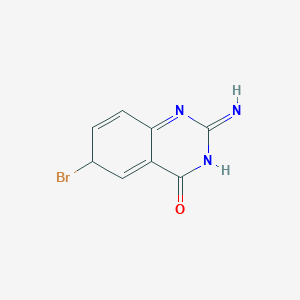
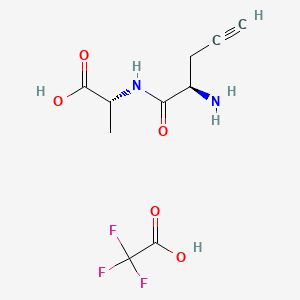
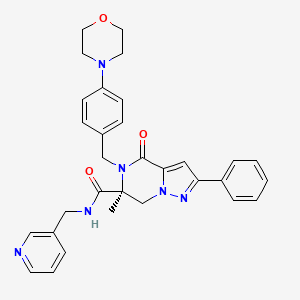
![Benzoic acid, 4-[(2-iodoacetyl)amino]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12363989.png)
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12363991.png)
